molecular formula C16H25BrN2O3S B345353 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 714205-02-4

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Katalognummer: B345353
CAS-Nummer: 714205-02-4
Molekulargewicht: 405.4g/mol
InChI-Schlüssel: AZDNLQXBBNRRBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with a molecular formula of C14H20BrNO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a piperidinyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Eigenschaften

CAS-Nummer

714205-02-4

Molekularformel

C16H25BrN2O3S

Molekulargewicht

405.4g/mol

IUPAC-Name

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C16H25BrN2O3S/c1-15(2)9-11(10-16(3,4)19-15)18-23(20,21)12-6-7-13(17)14(8-12)22-5/h6-8,11,18-19H,9-10H2,1-5H3

InChI-Schlüssel

AZDNLQXBBNRRBD-UHFFFAOYSA-N

SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Kanonische SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonation processes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Employed in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine and methoxy groups play a crucial role in the binding affinity and specificity of the compound. The piperidinyl group enhances the compound’s stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-bromo-3-methoxy-N-phenylbenzenesulfonamide
  • 4-bromo-3-methoxy-N,N-dimethylbenzenesulfonamide
  • 4-iodo-3-methoxy-N-(2,2,6,6-tetramethyl-4-piperidinyl)benzenesulfonamide

Uniqueness

4-bromo-3-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the presence of the piperidinyl group, which imparts enhanced stability and bioavailability compared to other similar compounds. Additionally, the combination of bromine and methoxy groups provides a distinct chemical reactivity profile, making it valuable for specific research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.